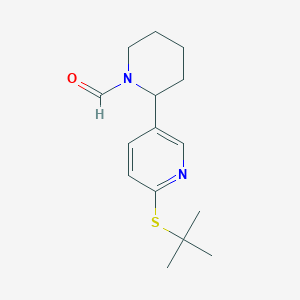
2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a specialized chemical compound that has garnered interest in various fields of scientific research and development. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring substituted with a tert-butylthio group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring:
Piperidine Ring Formation: The piperidine ring is then constructed and attached to the pyridine ring.
Introduction of the Aldehyde Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carboxylic acid
- 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-methanol
Uniqueness
2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups and structural features. The presence of the tert-butylthio group and the aldehyde functional group provides distinct reactivity and potential for diverse applications in research and development .
Properties
Molecular Formula |
C15H22N2OS |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(6-tert-butylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H22N2OS/c1-15(2,3)19-14-8-7-12(10-16-14)13-6-4-5-9-17(13)11-18/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChI Key |
QYZRKGUXGPRHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















